molecular formula C25H16Cl2N2S B2533726 (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile CAS No. 478065-18-8

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile

Cat. No.: B2533726
CAS No.: 478065-18-8
M. Wt: 447.38
InChI Key: NSFMMORUFJSSBN-FYJGNVAPSA-N
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Description

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile is a recognized and potent small-molecule antagonist of the Stimulator of Interferon Genes (STING) pathway. Research indicates this compound effectively binds to the STING protein and inhibits its palmitoylation, a critical post-translational modification required for its activation and downstream signaling. By blocking this process, the inhibitor prevents the STING-mediated production of type I interferons and other pro-inflammatory cytokines. This mechanism makes it a critical pharmacological tool for investigating the role of the cGAS-STING pathway in various disease contexts. Its primary research applications include delineating the contribution of innate immune activation in autoimmune and autoinflammatory diseases , exploring the complex dual roles of STING in tumor immunology where it can both suppress and promote cancer, and as a reference compound in the development of novel immunomodulatory therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2N2S/c26-22-10-8-17(9-11-22)16-30-25-20(12-19-4-1-2-7-24(19)29-25)13-21(15-28)18-5-3-6-23(27)14-18/h1-14H,16H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFMMORUFJSSBN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile, identified by its CAS number 332385-71-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile is C25H16Cl2N2S. It features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core and subsequent modifications to introduce the chlorophenyl and methylsulfanyl groups. Various synthetic pathways have been explored, including palladium-catalyzed cross-coupling reactions, which have proven effective for constructing complex structures in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineGI50 (µM)Effect on Cell Viability (%)
3bMDA-MB-23128<30% survival at 25 µM
4ePC-356Significant reduction
3aMDA-MB-23148<47% survival at 10 µM

These results indicate that certain analogues exhibit potent antiproliferative effects, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization of client proteins involved in tumor growth. Compounds like (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile have been shown to induce degradation of CDK1 client proteins while stabilizing Hsp90 and Hsp70 levels without triggering heat shock response (HSR) .

Case Studies

  • In Vitro Evaluation : A study evaluated the cytotoxicity of various quinoline derivatives on MDA-MB-231 and PC-3 cells. The results indicated that compounds with similar structures to (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile exhibited significant growth inhibition at concentrations as low as 10 µM .
  • Comparative Analysis : In a comparative study of several quinoline derivatives, it was found that those containing chlorinated phenyl groups showed enhanced biological activity compared to their non-chlorinated counterparts. This suggests that the presence of chlorine may play a role in increasing the potency of these compounds against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile ()
  • Key Differences: Replaces the quinoline-methylsulfanyl group with a sulfonamido moiety attached to a 4-methylbenzene ring.
  • Implications: The sulfonamido group may enhance solubility compared to the hydrophobic methylsulfanyl group in the target compound. The aldehyde could serve as a reactive site for further derivatization, unlike the chemically stable quinoline system .
B. (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile ()
  • Key Differences: Substitutes the quinoline-methylsulfanyl group with a 3-nitrophenyl ring. The nitro group is a stronger electron-withdrawing group than chlorine, significantly altering electronic properties.
  • Implications: Enhanced electron deficiency in the nitrophenyl derivative may increase reactivity in nucleophilic addition reactions. Reduced steric bulk compared to the quinoline system could improve crystallinity or packing efficiency .

Analogues with Heterocyclic Modifications

C. (Z)-3-[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile ()
  • Key Differences: Replaces the quinoline ring with an imidazo[1,2-a]pyridine core. Incorporates an additional chlorine atom on the phenyl ring (3,4-dichlorophenyl).
  • Implications :
    • The imidazo[1,2-a]pyridine system may enhance binding to biological targets (e.g., kinases) due to nitrogen-rich heteroaromaticity.
    • Increased halogenation could improve metabolic stability but reduce solubility .

Analogues with Aliphatic Substituents

D. Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile ()
  • Key Differences: Substitutes the quinoline-methylsulfanyl group with a dimethylamino group. Lacks aromaticity at position 3, introducing a flexible aliphatic chain.
  • Implications: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing effects of chlorine and sulfur in the target compound. Increased basicity may enhance solubility in acidic environments .

Key Insights from Comparative Analysis

  • Electronic Effects: Electron-withdrawing groups (e.g., NO2 in Compound B) increase electrophilicity of the acrylonitrile core, favoring reactions like Michael additions. Electron-donating groups (e.g., dimethylamino in Compound D) may stabilize radical intermediates or enhance protonation in acidic media.
  • Steric and Solubility Considerations: Bulky substituents (e.g., quinoline in the target compound) reduce solubility but improve binding specificity in hydrophobic pockets. Polar groups (e.g., sulfonamido in Compound A) enhance aqueous solubility, critical for pharmacokinetics.
  • Pharmacological Potential: Heterocyclic systems (quinoline, imidazo[1,2-a]pyridine) are prevalent in drug design due to their ability to engage in π-π and van der Waals interactions. Chlorine atoms improve membrane permeability and metabolic stability via halogen bonding .

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